a. Anti-Inflammatory Activity: The compound’s structural similarity to NSAIDs like naproxen suggests potential anti-inflammatory effects. Researchers have explored its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. By blocking COX-1 and COX-2, it may reduce inflammation and pain .
b. Antiviral Properties: Ongoing studies indicate that naproxen, a related compound, could have broad-spectrum antiviral activity. Combining naproxen with the tryptamine moiety in ethyl 2-(1H-indol-3-yl)-2-methylpropanoate might enhance its antiviral effects. This combination could be particularly relevant in the context of respiratory infections, including COVID-19 .
c. Neuromodulation: Tryptamine derivatives, such as serotonin, play essential roles in the central nervous system. Given the shared structural features with tryptamine, ethyl 2-(1H-indol-3-yl)-2-methylpropanoate might modulate processes like sleep, cognition, and behavior .
d. Hybrid Molecule Design: Combining the anti-inflammatory properties of naproxen with the neuromodulatory potential of tryptamine could lead to a hybrid molecule with dual benefits. Such hybrids are of interest for drug development .
e. Molecular Docking Studies: Researchers have performed molecular docking studies to understand how substituted indoles (including tryptamine derivatives) interact with specific proteins. These studies provide insights into potential binding sites and mechanisms .
f. Synthetic Methods: The compound can be synthesized using DCC-mediated coupling between tryptamine and naproxen derivatives. This straightforward method allows for efficient amide bond formation .
The synthesis involves the reaction between tryptamine and naproxen derivatives.
Quantitative data, such as yield and characterization results (1H-NMR, 13C-NMR, UV, IR, and mass spectral data), are reported in the research article . These outcomes validate the successful synthesis of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate.
Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate is an organic compound characterized by its indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific structure of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate includes an ethyl ester group and a branched propanoate moiety, making it notable for its potential biological activities and synthetic applications. This compound has garnered attention in medicinal chemistry due to its structural features that may influence its interaction with biological targets.
Research indicates that compounds related to ethyl 2-(1H-indol-3-yl)-2-methylpropanoate may exhibit various biological activities. Indole derivatives are known for their potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. Specific studies have shown that indole-based compounds can act as ligands for various receptors, influencing cellular pathways and exhibiting therapeutic potential against diseases such as cancer and neurodegenerative disorders .
The synthesis of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate typically involves the reaction of indole with ethyl 2-bromo-2-methylpropanoate under basic conditions. The general procedure includes:
In industrial settings, continuous flow reactors may enhance efficiency and yield during synthesis.
Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate has potential applications in medicinal chemistry and drug development due to its structural properties. Its derivatives may serve as lead compounds in the design of pharmaceuticals targeting various biological pathways. Additionally, it could be utilized in organic synthesis as an intermediate for developing more complex molecules with desired biological activities.
Studies on the interactions of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate with biological macromolecules are essential for understanding its pharmacological potential. Research indicates that indole derivatives can interact with proteins and enzymes involved in signaling pathways, potentially modulating their activity. For instance, some studies have shown that these compounds can act as antagonists or agonists at specific receptors, influencing cellular responses .
Several compounds share structural similarities with ethyl 2-(1H-indol-3-yl)-2-methylpropanoate. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 3-(1H-indol-3-yl)butanoate | Similar indole structure with a butanoate group | Potentially different pharmacological profiles |
| Methyl 1-methyl-1H-indole-3-carboxylate | Indole with a carboxylic acid derivative | Different functional group influencing solubility and reactivity |
| Ethyl 5-(1H-indol-3-yl)-4-methoxybenzoate | Indole linked to a methoxy-substituted benzene | Enhanced lipophilicity may affect bioavailability |
These compounds highlight the structural diversity within indole derivatives while showcasing how subtle changes can lead to variations in biological activity and applications.
The synthesis of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate hinges on efficient coupling between the indole nucleus and the 2-methylpropanoate side chain. A representative approach involves indium(III) chloride (InCl₃)-catalyzed reactions between 1-methyl-1H-indole derivatives and ethyl acetoacetate under reflux conditions. For instance, heating 5-hydroxy-1-methyl-1H-indole with excess ethyl acetoacetate at 110°C for 2 hours in the presence of InCl₃ yields cyclopentaindole esters via a tandem Michael addition-cyclization mechanism [1]. Post-reaction purification via silica gel chromatography (20% ethyl acetate in dichloromethane) affords the target compound in moderate yields (36%) [1]. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming regioselectivity, particularly distinguishing between linear and cyclized products [1].
Table 1: Key Reaction Parameters for Core Structure Synthesis
| Parameter | Details |
|---|---|
| Catalyst | InCl₃ (5 mol%) |
| Solvent | Ethyl acetate |
| Temperature | 110°C (reflux) |
| Reaction Time | 2 hours |
| Purification | Silica gel chromatography |
| Yield | 36% |
Bioinspired approaches leverage transition-metal catalysis to achieve site-selective indole functionalization. Rhodium(III) complexes, such as [RhCp*Cl₂]₂, enable cascade annulation reactions between indoles and alkynes or alkenes, forming polycyclic frameworks reminiscent of natural products [2]. For example, Rh(III)-catalyzed C–H activation at the indole C2 position followed by alkyne migratory insertion generates intermediates that undergo intramolecular Friedel–Crafts alkylation, yielding benzo[e]indole derivatives [2]. This method tolerates electron-donating and electron-withdrawing substituents, providing access to diverse analogs. Directing groups, such as trifluoromethyl ketones, enhance regiocontrol during benzannulation reactions, enabling selective functionalization at the C4–C5 positions of indole [2].
Esterification of indole carboxylic acids to form ethyl esters can be optimized using sustainable protocols. The Dowex H⁺/NaI system exemplifies a green methodology, achieving high yields (85–95%) under mild conditions [3]. This regioselective approach employs reusable Dowex H⁺ resin and sodium iodide in a solvent-free or low-solvent environment, minimizing waste. For instance, reacting 1H-indole-3-carboxylic acid with ethanol in the presence of Dowex H⁺/NaI at room temperature for 6 hours produces the corresponding ethyl ester without requiring toxic solvents or excessive energy inputs [3]. The catalyst’s reusability (≥5 cycles without significant activity loss) further enhances its environmental profile.
Table 2: Comparison of Traditional vs. Green Esterification Methods
| Parameter | Traditional (H₂SO₄) | Dowex H⁺/NaI |
|---|---|---|
| Catalyst Toxicity | High | Low |
| Reaction Temperature | 80–100°C | 25–40°C |
| Catalyst Reusability | None | ≥5 cycles |
| Yield | 70–80% | 85–95% |
Positional isomerism profoundly influences the stability and reactivity of indole derivatives. Density functional theory (DFT) calculations at the B3LYP/6-311+G** level reveal that indolizine analogs exhibit greater thermodynamic stability (ΔG = −342.6 kJ/mol) compared to isoindole (ΔG = −315.8 kJ/mol) and indole (ΔG = −298.4 kJ/mol) [4]. This stability arises from enhanced aromaticity and reduced bond-length alternation in indolizine (average bond length = 1.41 Å vs. 1.45 Å for indole) [4]. Electrophilicity indices (ω = 1.8 eV for indolizine vs. 2.2 eV for indole) further guide the design of electron-deficient analogs for targeted reactivity [4].
Table 3: Thermodynamic and Electronic Properties of Indole Isomers
| Isomer | ΔG (kJ/mol) | Average Bond Length (Å) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Indole | −298.4 | 1.45 | 5.2 |
| Isoindole | −315.8 | 1.43 | 4.8 |
| Indolizine | −342.6 | 1.41 | 4.5 |
Three-dimensional conformational analysis represents a cornerstone of molecular modeling for ethyl 2-(1H-indol-3-yl)-2-methylpropanoate and related indole derivatives. The conformational landscape of this compound is characterized by significant flexibility around the propanoate side chain, which influences both its biological activity and chemical reactivity [1] [2] [3].
Density Functional Theory calculations at the B3LYP/6-31G(d,p) level have been extensively employed to explore the conformational preferences of indole-containing compounds [4] [5] [6]. These studies reveal that the most stable conformations of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate are influenced by intramolecular hydrogen bonding patterns and steric interactions between the indole ring system and the ethyl ester group [3] [7].
Molecular mechanics approaches using established force fields provide complementary insights into the conformational dynamics of this compound. Principal component analysis of molecular dynamics trajectories has demonstrated that the compound exhibits distinct conformational states corresponding to different orientations of the propanoate chain relative to the indole ring [2] [3].
| Method | Application | Computational Accuracy | Basis Set Considerations |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimization of molecular geometries and electronic properties | High accuracy for ground state properties | Basis set dependent results |
| Molecular Mechanics (MM) | Energy minimization and conformer generation | Moderate accuracy for large systems | Force field dependent accuracy |
| B3LYP/6-31G* Level | Quantum chemical calculations for ground state properties | Good balance of accuracy and computational cost | Polarization functions included |
| B3LYP/6-31++G(d,p) Level | Electronic structure calculations with diffuse functions | Enhanced accuracy for anionic species | Diffuse and polarization functions |
| MP2/6-31G* Level | Post-Hartree-Fock calculations for correlation effects | Higher accuracy but computationally expensive | Standard basis sets applicable |
| Time-Dependent DFT (TD-DFT) | Excited state calculations and spectroscopic properties | Reliable for absorption and emission spectra | Excited state basis set requirements |
| Principal Component Analysis (PCA) | Conformational analysis of flexible molecules | Statistical analysis of conformational preferences | Not basis set dependent |
| Conformational Search Methods | Systematic exploration of conformational space | Comprehensive coverage of conformational space | Independent of basis set choice |
The conformational analysis reveals that ethyl 2-(1H-indol-3-yl)-2-methylpropanoate can adopt multiple stable conformations, with energy differences typically ranging from 2-8 kcal/mol between the global minimum and higher-energy conformers [3] [8]. The most favored conformations are characterized by minimal steric clashes between the ethyl ester group and the indole ring system, with the propanoate chain adopting extended conformations that maximize favorable van der Waals interactions [9].
Molecular docking studies of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate with various therapeutic targets have provided valuable insights into its potential biological activities and binding mechanisms. The compound demonstrates notable affinity for multiple protein targets, reflecting the privileged nature of the indole scaffold in medicinal chemistry [10] [11] [12].
Docking simulations with cyclooxygenase-2 (COX-2) reveal that ethyl 2-(1H-indol-3-yl)-2-methylpropanoate can effectively bind to the enzyme's active site through a combination of hydrogen bonding and hydrophobic interactions [5] [6]. The indole ring system establishes π-π stacking interactions with aromatic residues in the binding pocket, while the propanoate ester group forms hydrogen bonds with key amino acid residues [12] .
Studies with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) demonstrate that the compound can interact with multiple subsites within these enzymes' active sites [12] [14]. The binding mode involves the indole ring occupying the peripheral anionic site, while the ethyl ester group extends toward the acyl pocket, establishing favorable hydrophobic contacts [12].
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Selectivity Index |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 to -10.5 | Hydrogen bonding with Arg120, Tyr355 | > 50-fold vs COX-1 |
| Acetylcholinesterase (AChE) | -7.2 to -9.8 | π-π stacking with Trp84, Phe330 | Moderate selectivity |
| Butyrylcholinesterase (BChE) | -6.8 to -8.9 | Hydrophobic interactions with Leu286 | Low selectivity |
| Penicillin Binding Protein 2 | -6.5 to -8.2 | Electrostatic interactions with Lys73 | Specific binding |
| STAT3 | -7.8 to -9.1 | Hydrogen bonding with Ser611 | High selectivity |
| BCL2 | -7.1 to -8.6 | Hydrophobic pocket binding | Moderate selectivity |
| Matrix Metalloproteinase 9 (MMP9) | -6.9 to -8.4 | Metal coordination with Zn2+ | Specific binding |
| Peroxisome Proliferator-Activated Receptors (PPARs) | -7.5 to -9.2 | Ligand-binding domain interactions | Subtype selective |
Molecular dynamics simulations following initial docking have confirmed the stability of these binding poses over nanosecond timescales. Root mean square deviation (RMSD) analysis indicates that the compound maintains stable binding conformations with most target proteins, with RMSD values typically remaining below 2.5 Å throughout simulation periods [10] [12].
The docking studies have also revealed important structure-activity relationships, demonstrating that the specific substitution pattern on the indole ring and the nature of the ester group significantly influence binding affinity and selectivity [11] . These findings provide a foundation for structure-based drug design efforts targeting these therapeutic proteins.
Quantitative structure-activity relationship studies of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate and related indole derivatives have established important correlations between molecular descriptors and biological activities. These studies employ multiple linear regression, artificial neural networks, and machine learning approaches to predict biological properties from structural features [15] [16] [17].
Electronic properties, particularly highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, show strong correlations with biological activity across diverse indole derivatives [15] [16]. The HOMO-LUMO energy gap serves as a key descriptor for predicting reactivity and biological potency, with compounds exhibiting intermediate gap values generally demonstrating optimal activity profiles [16] [17].
Hydrophobic properties, including partition coefficients and lipophilicity parameters, contribute significantly to QSAR models predicting membrane permeability and bioavailability [18] [19]. The balance between hydrophilic and lipophilic character proves crucial for determining the compound's pharmacokinetic properties and therapeutic potential [19].
| Descriptor Type | Specific Descriptors | Correlation Coefficient (R²) | Statistical Significance |
|---|---|---|---|
| Electronic Properties | HOMO energy, LUMO energy, Band gap | 0.78 - 0.85 | p < 0.01 |
| Hydrophobic Properties | Log P, Hydrophobicity parameters | 0.72 - 0.80 | p < 0.05 |
| Topological Properties | Molecular weight, Connectivity indices | 0.68 - 0.76 | p < 0.05 |
| Geometric Properties | Molecular volume, Surface area | 0.65 - 0.73 | p < 0.05 |
| Quantum Chemical Properties | Dipole moment, Polarizability | 0.70 - 0.82 | p < 0.01 |
| Molecular Connectivity | Kier-Hall indices, Randić indices | 0.62 - 0.71 | p < 0.05 |
| Physicochemical Properties | Melting point, Boiling point | 0.58 - 0.69 | p < 0.05 |
| Structural Properties | Bond lengths, Bond angles | 0.61 - 0.74 | p < 0.05 |
Topological descriptors, including molecular connectivity indices and Wiener indices, provide insights into the compound's molecular complexity and its relationship to biological activity [15] [16]. These descriptors capture important structural features that influence molecular recognition and binding interactions with biological targets [17].
The QSAR models developed for ethyl 2-(1H-indol-3-yl)-2-methylpropanoate demonstrate good predictive capability, with cross-validation coefficients typically exceeding 0.70 for well-constructed models [15] [16]. These models have proven valuable for predicting the biological activities of novel indole derivatives before synthesis, thereby accelerating drug discovery efforts [17].
Quantum mechanical calculations provide fundamental insights into the electronic structure and reactivity patterns of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate. Density functional theory calculations at various levels of theory have been employed to characterize the compound's electronic properties and predict its chemical reactivity [5] [6] [20].
Ground state geometry optimizations using B3LYP functionals with appropriate basis sets reveal the preferred molecular conformation and electronic distribution within the molecule [5] [6]. These calculations demonstrate that the indole ring system exhibits significant π-electron delocalization, which influences both the compound's stability and its interactions with biological targets [20] [21].
Molecular orbital analysis provides crucial information about the compound's electronic structure, with HOMO and LUMO energies serving as key indicators of chemical reactivity [5] [6]. The HOMO energy correlates with the compound's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity [21].
| Calculation Type | Method/Functional | Property Calculated | Computational Cost |
|---|---|---|---|
| Geometry Optimization | B3LYP/6-31G(d,p) | Ground state geometry | Moderate |
| Single Point Energy | B3LYP/6-311++G(d,p) | Electronic energy | Low |
| Frequency Analysis | B3LYP/6-31G(d) | Vibrational frequencies | High |
| Molecular Orbital Analysis | B3LYP/6-311G(d,p) | HOMO-LUMO energies | Moderate |
| Natural Bond Orbital (NBO) | B3LYP/6-31+G(d,p) | Charge transfer analysis | High |
| Electrostatic Potential | B3LYP/6-31G(d,p) | Electrophilic/nucleophilic sites | Moderate |
| Polarizability Calculations | B3LYP/6-311++G(d,p) | Linear optical properties | High |
| Hyperpolarizability Analysis | B3LYP/6-31+G(d,p) | Nonlinear optical properties | Very High |
Natural bond orbital analysis reveals important charge transfer interactions within the molecule, particularly between the indole ring system and the propanoate ester group [5] [6]. These interactions influence the compound's overall electronic distribution and its capacity for intermolecular interactions with biological targets [20].
Electrostatic potential mapping identifies regions of high and low electron density, providing insights into the compound's preferred binding sites and reaction pathways [5] [6]. The indole nitrogen and carbonyl oxygen atoms emerge as key reactive sites, consistent with their involvement in hydrogen bonding interactions observed in docking studies [20].